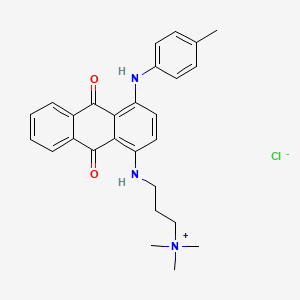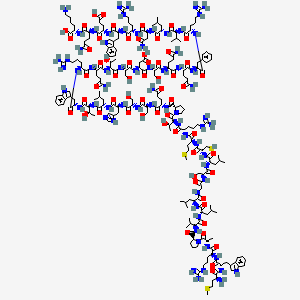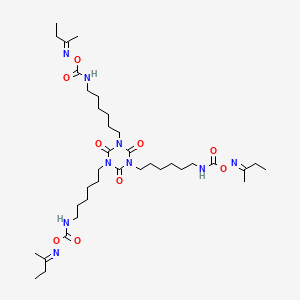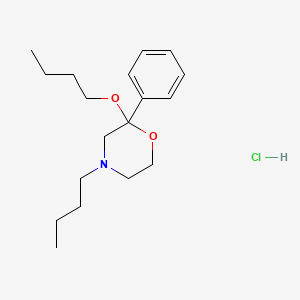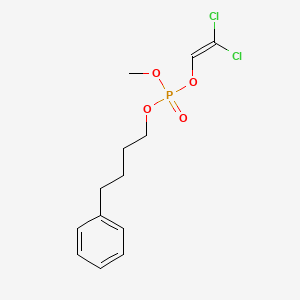
Isobutyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2. It is a colorless liquid known for its fruity aroma, making it a popular ingredient in fragrances and flavorings . The compound is also referred to as cyclohexanecarboxylic acid, 2-methylpropyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl cyclohexanecarboxylate is typically synthesized through the esterification of cyclohexanecarboxylic acid with isobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain optimal temperature and pressure, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid and isobutyl alcohol.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid and isobutyl alcohol.
Reduction: Cyclohexanecarboxylic acid and isobutyl alcohol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Isobutyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of isobutyl cyclohexanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: The parent acid of isobutyl cyclohexanecarboxylate.
Isobutyl acetate: Another ester with a fruity aroma, commonly used in fragrances.
Cyclohexyl acetate: Similar in structure but with different functional groups
Uniqueness: this compound stands out due to its unique combination of a cyclohexane ring and an isobutyl ester group, which imparts distinct chemical properties and a pleasant aroma. Its versatility in various chemical reactions and applications in multiple industries further highlight its uniqueness .
Properties
CAS No. |
37139-85-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methylpropyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
HTOQALXUSKONGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






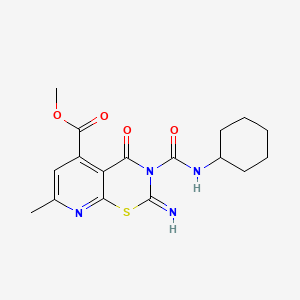
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)

